2-(2'-Fluoro-4'-methoxyphenoxy)propane
Overview
Description
2-(2’-Fluoro-4’-methoxyphenoxy)propane is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenoxy ring, which is further connected to a propane chain. It is a clear, pale liquid with a unique blend of reactivity and selectivity, making it valuable for advanced chemical applications .
Preparation Methods
The synthesis of 2-(2’-Fluoro-4’-methoxyphenoxy)propane involves several steps. One common method includes the reaction of 2-fluoro-4-methoxyacetophenone with appropriate reagents under controlled conditions. The process typically involves the use of dichloroethane and m-fluoroanisole, followed by the addition of aluminum trichloride and acetyl chloride. The reaction mixture is then cooled, and the product is isolated through recrystallization with methanol .
Chemical Reactions Analysis
2-(2’-Fluoro-4’-methoxyphenoxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The fluorine and methoxy groups on the phenoxy ring can participate in nucleophilic substitution reactions, resulting in the formation of different substituted derivatives.
Common reagents used in these reactions include aluminum trichloride, acetyl chloride, and various oxidizing and reducing agents .
Scientific Research Applications
2-(2’-Fluoro-4’-methoxyphenoxy)propane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Mechanism of Action
The mechanism of action of 2-(2’-Fluoro-4’-methoxyphenoxy)propane involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the phenoxy ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate various biochemical pathways, leading to its effects in different applications .
Comparison with Similar Compounds
2-(2’-Fluoro-4’-methoxyphenoxy)propane can be compared with other similar compounds, such as:
2-(2’-Fluoro-4’-methoxyphenoxy)ethane: This compound has a similar structure but with an ethane chain instead of propane, resulting in different reactivity and applications.
2-(2’-Fluoro-4’-methoxyphenoxy)butane:
2-(2’-Fluoro-4’-methoxyphenoxy)benzene: The benzene ring provides different chemical and biological interactions compared to the propane chain.
The uniqueness of 2-(2’-Fluoro-4’-methoxyphenoxy)propane lies in its specific combination of fluorine and methoxy groups on the phenoxy ring, along with the propane chain, which imparts distinct reactivity and selectivity .
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-10-5-4-8(12-3)6-9(10)11/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIPAKPHLPQMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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